2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-ethylphenyl)acetamide
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Overview
Description
2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique triazoloquinazoline core, which is fused with a quinazoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through the reaction of 2-aminobenzonitrile with hydrazine hydrate under reflux conditions to form the triazole ring.
Acetamide Formation: The final step involves the acylation of the triazoloquinazoline intermediate with 4-ethylphenyl acetic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinazoline oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-ethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-phenylacetamide
- 2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-methylphenyl)acetamide
Uniqueness
The presence of the 4-ethylphenyl group in 2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-ethylphenyl)acetamide distinguishes it from other similar compounds. This unique substituent can influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable molecule for specific applications.
Properties
Molecular Formula |
C19H16ClN5O2 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
2-(7-chloro-5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN5O2/c1-2-12-3-6-14(7-4-12)22-17(26)11-24-18-10-21-23-25(18)16-8-5-13(20)9-15(16)19(24)27/h3-10H,2,11H2,1H3,(H,22,26) |
InChI Key |
CTRPPGAGQKQIRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CN=NN3C4=C(C2=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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